2-pyridin-3-yl-1H-perimidine
Description
Properties
CAS No. |
20957-01-1 |
|---|---|
Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-pyridin-3-yl-1H-perimidine |
InChI |
InChI=1S/C16H11N3/c1-4-11-5-2-8-14-15(11)13(7-1)18-16(19-14)12-6-3-9-17-10-12/h1-10H,(H,18,19) |
InChI Key |
ACFRTFYYBDSPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Pyridin 3 Yl 1h Perimidine
Strategic Approaches for Perimidine Core Construction
The formation of the perimidine ring is central to the synthesis of 2-pyridin-3-yl-1H-perimidine. This is most commonly achieved through the condensation of 1,8-diaminonaphthalene (B57835) with a suitable carbonyl compound.
Condensation Reactions with 1,8-Diaminonaphthalene
The classical and most widely used method for constructing the perimidine skeleton involves the condensation of 1,8-diaminonaphthalene with an aldehyde or a carboxylic acid. tandfonline.commaterialsciencejournal.orgmdpi.com In the case of this compound, the reaction is typically carried out with pyridine-3-carbaldehyde. This reaction proceeds via the formation of a Schiff base, which then undergoes intramolecular cyclization to form the perimidine ring. The reaction is often performed under reflux conditions in a suitable solvent, such as ethanol (B145695).
Catalytic Systems in Perimidine Synthesis
To improve the efficiency and environmental footprint of perimidine synthesis, various catalytic systems have been developed.
Acid Catalysis : Both Brønsted and Lewis acids are effective catalysts for the condensation reaction. nih.gov For instance, copper nitrate (B79036) has been demonstrated to be an efficient catalyst for the synthesis of perimidine derivatives from 1,8-diaminonaphthalene and aromatic aldehydes at room temperature. tandfonline.com
Zeolites : These microporous materials serve as excellent heterogeneous catalysts. materialsciencejournal.org For example, NaY zeolite can be used to catalyze the reaction between 1,8-diaminonaphthalene and aromatic aldehydes at room temperature. materialsciencejournal.org Nano-CuY zeolite has also been employed for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines in ethanol at room temperature. materialsciencejournal.org
Metal-Free Catalysts : In line with the principles of green chemistry, metal-free catalysts such as sulfamic acid have been utilized for the efficient synthesis of perimidines. materialsciencejournal.org
Modern Synthetic Techniques
Contemporary synthetic methods have been applied to the synthesis of perimidines to reduce reaction times, increase yields, and promote greener processes.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate the synthesis of 2-substituted perimidines, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netasianpubs.org This technique is effective for the cyclocondensation of 1,8-diaminonaphthalene with carboxylic acids under acidic conditions. asianpubs.org
Green Chemistry Protocols : Environmentally benign approaches, such as the use of green solvents like water and ethanol, and solvent-free conditions, are increasingly being adopted. materialsciencejournal.orgnih.gov For instance, the synthesis of 2,3-dihydro-1H-perimidines has been achieved in water at room temperature. materialsciencejournal.org Grinding-assisted techniques have also been developed, offering a solvent-free method with short reaction times. materialsciencejournal.org
Targeted Synthesis of this compound and its Dihydro Derivatives
The direct synthesis of this compound can be achieved by reacting 1,8-diaminonaphthalene with pyridine-2-carbaldehyde. nih.gov The synthesis of the corresponding 2,3-dihydro derivatives is also a key area of study, often serving as intermediates that can be subsequently oxidized to the aromatic perimidine. mdpi.com The condensation of 1,8-diaminonaphthalene with various aldehydes is a common route to these dihydroperimidines.
| Starting Material 1 | Starting Material 2 | Product | Catalyst/Conditions | Reference |
| 1,8-Diaminonaphthalene | Pyridine-2-carbaldehyde | 2-(Pyridin-2-yl)-1H-perimidine | Sodium metabisulfite, ethanol, reflux | nih.gov |
| 1,8-Diaminonaphthalene | Aromatic Aldehydes | 2-Aryl-2,3-dihydro-1H-perimidines | Cu(NO₃)₂, ethanol, room temperature | tandfonline.com |
| 1,8-Diaminonaphthalene | Aromatic Aldehydes | 2-Aryl-2,3-dihydro-1H-perimidines | Nano-γ-Al₂O₃/BFn, microwave/ultrasound |
Derivatization and Functionalization Strategies
Further chemical modifications of the this compound scaffold, particularly at the nitrogen atoms of the perimidine ring, allow for the fine-tuning of its properties.
N-Alkylation and N-Methylation Studies on the Perimidine Moiety
The nitrogen atoms of the perimidine ring are susceptible to alkylation and methylation, which can significantly alter the electronic and steric characteristics of the molecule.
N-Methylation : The introduction of methyl groups onto the perimidine nitrogen atoms has been studied. nih.gov For example, 1-methyl-2-(pyridin-2-yl)-1H-perimidine and 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide have been synthesized and structurally characterized. nih.gov The N-methylation can be achieved using methyl iodide in the presence of a base like potassium hydroxide (B78521) and potassium carbonate in acetonitrile. nih.gov
N-Alkylation : A general method for the N-alkylation of perimidines has been reported. researchgate.net This typically involves the reaction of the perimidine with an alkyl halide. The choice of base and solvent is crucial; for instance, reactions can be carried out using potassium carbonate in DMF. nih.gov
| Substrate | Reagent | Product | Conditions | Reference |
| 2-(Pyridin-2-yl)-1H-perimidine | Methyl iodide | 1-Methyl-2-(pyridin-2-yl)-1H-perimidine | KOH, K₂CO₃, acetonitrile | nih.gov |
| Imides | Alkyl halides | N-alkylated imides | Ball milling, K₂CO₃ | nih.gov |
| Piperidine | Alkyl bromide/iodide | N-alkyl piperidinium (B107235) salt | Acetonitrile, room temperature | researchgate.net |
Structural Modifications on the Pyridyl Ring
The functionalization of the pyridine (B92270) ring within the this compound framework presents a synthetic challenge due to the electronic nature of the pyridine nucleus. Pyridine is generally susceptible to nucleophilic attack at the 2- and 4-positions, while electrophilic substitution is favored at the 3-position. quora.comquimicaorganica.org In the case of this compound, the 3-position of the pyridine ring is already occupied by the perimidine substituent, potentially deactivating the ring towards further electrophilic attack and sterically hindering access to adjacent positions.
Consequently, direct substitution on the pyridyl ring is often difficult. A more viable strategy involves the initial synthesis of a functionalized pyridine derivative, which is then used to construct the perimidine ring. For instance, the condensation of 1,8-diaminonaphthalene with a pre-functionalized pyridine-3-carboxaldehyde would yield a 2-(functionalized-pyridin-3-yl)-1H-perimidine.
However, for the modification of the pre-formed this compound, modern cross-coupling reactions offer a powerful toolkit. Should a halo-substituted precursor, such as 2-(2-chloro-pyridin-3-yl)-1H-perimidine, be synthesized, a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, could be employed to introduce a wide range of substituents. ibmmpeptide.comnih.gov These reactions would allow for the attachment of aryl, alkynyl, and amino groups, respectively, to the pyridine ring, thereby enabling the synthesis of a diverse library of derivatives.
Formation of Fused Polycyclic Systems
The construction of fused polycyclic systems from this compound opens avenues to novel, complex heterocyclic architectures with potentially enhanced properties. The strategy for forming such systems typically involves the introduction of reactive functional groups onto the pyridine ring, which can then undergo intramolecular cyclization reactions.
One common approach is the formation of a triazole ring fused to the pyridine moiety. This can be achieved by introducing an amino group and a leaving group at adjacent positions on the pyridine ring. For example, if a 2-(2-amino-4-chloro-pyridin-3-yl)-1H-perimidine derivative were synthesized, treatment with a diazotizing agent could lead to the formation of a triazolo[1,5-a]pyridine fused system. The synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines is a well-established transformation. organic-chemistry.org
Another possibility is the construction of a fused pyridazine (B1198779) ring. A recently developed method involves the conversion of a pyridine to a pyridazine through a skeletal editing process, which proceeds via a photoinitiated rearrangement of an N-amino-2-azidopyridinium cation. nih.gov Applying this logic, the synthesis of a 2-(2-azido-pyridin-3-yl)-1H-perimidine, followed by N-amination and photochemical rearrangement, could potentially yield a pyridazino[4,5-b]perimidine derivative.
The following table outlines hypothetical reaction pathways for the formation of fused systems, based on known transformations of related heterocyclic compounds.
| Starting Material (Hypothetical) | Reagents and Conditions | Fused Product (Hypothetical) |
| 2-(2-Amino-4-chloropyridin-3-yl)-1H-perimidine | 1. NaNO₂, HCl2. Heat | Triazolo[4',5':1,2]pyrido[3,4-b]-1H-perimidine |
| 2-(2-Azidopyridin-3-yl)-1H-perimidine | 1. O-(Mesitylenesulfonyl)hydroxylamine2. hν | Pyridazino[4,5-b]pyrido[3,4-b]-1H-perimidine |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Pyridin 3 Yl 1h Perimidine
High-Resolution Spectroscopic Analyses
High-resolution spectroscopic methods have been instrumental in defining the structural features of 2-pyridin-3-yl-1H-perimidine in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. In the case of a related compound, 2-(pyridin-2-yl)-1H-perimidine, ¹H NMR studies in deuterated chloroform (B151607) (CDCl₃) revealed distinct signals corresponding to the protons of the perimidine and pyridine (B92270) rings. nih.gov For instance, doublets observed at 6.36 and 6.91 ppm were assigned to specific protons of the perimidine core, while other perimidine protons appeared as complex multiplets between 7.06 and 7.25 ppm. nih.gov The N-H proton typically gives a broad singlet, which was observed at 9.39 ppm for the pyridin-2-yl analogue. nih.gov The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the atoms within the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Hnaph | 6.36 | d | 7.4 |
| Hnaph | 6.91 | d | 7.4 |
| Hnaph | 7.06-7.25 | m | - |
| Hpy | 7.44-7.47 | m | - |
| Hpy | 7.88 | td | J₁ = 7.8, J₂ = 1.7 |
| Hpy | 8.44 | d | 7.6 |
| Hpy | 8.62-8.64 | m | - |
| N-H | 9.39 | br. s | - |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and bonding arrangements within a molecule. In the FT-IR spectrum of related perimidine derivatives, characteristic absorption bands are observed. For instance, the N-H stretching vibration in 2,3-dihydro-1H-perimidines appears in the region of 3304 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the heterocyclic rings are found in the 1650-1400 cm⁻¹ region.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In the Raman spectra of pyridine, prominent bands are observed around 1000 and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net Similar characteristic bands would be expected for the pyridine moiety in this compound. The combination of FT-IR and Raman data allows for a more complete vibrational assignment and structural confirmation.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3304 |
| Aromatic C-H | Stretching | >3000 |
| C=N / C=C | Stretching | 1400-1650 |
Electronic Absorption (UV-Vis) and Mass Spectrometry
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. Perimidines and their derivatives are known to possess unique optical properties due to their extended π-electron systems. nih.gov The UV-Vis spectrum of such compounds typically displays multiple absorption bands corresponding to π→π* and n→π* transitions. The exact positions and intensities of these bands are sensitive to the molecular structure and solvent environment.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can provide additional structural information by revealing stable fragments of the parent molecule. For example, the mass spectrum of a 2-aryl-2,3-dihydro-1H-perimidine derivative showed a prominent molecular ion peak (M+) and other fragments resulting from the loss of specific groups, which supported the proposed structure. academicjournals.org
Single-Crystal X-ray Diffraction Studies for Solid-State Architecture
The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction data. For instance, a related compound, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, was found to crystallize in the monoclinic P2₁/c space group. mdpi.com Such crystallographic data is essential for understanding the packing of molecules in the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5777(9) |
| b (Å) | 9.2885(11) |
| c (Å) | 13.9591 |
| β (°) | 113.472(3) |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, which play a crucial role in determining the physical properties of the solid.
Hydrogen Bonding Networks
Hydrogen bonding is a key directional interaction that significantly influences the crystal packing of molecules containing N-H or O-H groups. In the solid state, this compound is expected to form intermolecular hydrogen bonds involving the N-H group of the perimidine ring and the nitrogen atom of the pyridine ring of an adjacent molecule. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net For example, in the crystal structure of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network by N-H···N hydrogen bonds. nih.govnih.gov In some cases, intramolecular hydrogen bonds, such as N-H···N, can also be present, which helps to stabilize the molecular conformation. nih.govnih.gov The analysis of hydrogen bonding patterns is crucial for understanding the supramolecular assembly of the compound.
π-π Stacking Interactions
In the crystal lattice of the analogous compound, 2-(pyridin-2-yl)-1H-perimidine, molecules organize through parallel displaced π-π stacking interactions. nih.gov This arrangement involves the flat pyridyl and perimidine ring systems. The distances observed are 3.295(4) Å between a carbon atom of the pyridyl ring (C5) and the centroid of the perimidine's N1-C11 ring, and 3.302(4) Å between the pyridyl nitrogen (N2) and the centroid of the pyridyl ring of an adjacent molecule. nih.gov This results in offset stacks with a centroid-to-centroid shift of 3.791(4) Å between adjacent molecules. nih.gov
Interestingly, N-methylation of the perimidine nitrogen significantly alters these interactions. In the crystal structure of 1-methyl-2-(pyridin-2-yl)-1H-perimidine, two distinct types of π-π interactions are present. One is a slipped stacking between the perimidine units with centroid-to-centroid distances of 3.375(2) Å and 3.423(2) Å. nih.gov The other is a pyridyl-pyridyl contact with a distance of 3.499(3) Å between a carbon atom of one pyridyl ring and the plane of another. nih.gov
In the case of the di-N-methylated analogue, 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide, π-π bonded dimers are formed between the perimidine moieties with an interplane distance of 3.447(3) Å. nih.gov
For 2-(p-tolyl)-1H-perimidine, its crystal packing is also stabilized by π-π stacking, in addition to hydrogen bonding. iucr.orgnih.gov However, its N-methylated derivative, 1-methyl-2-(p-tolyl)-1H-perimidine, crystallizes without significant π-π interactions, a phenomenon attributed to the steric hindrance of the methyl group. iucr.org
Table 1: Selected π-π Stacking Interaction Parameters in 2-Pyridin-2-yl-1H-Perimidine Analogues
| Interacting Fragments | Interaction Type | Distance (Å) | Centroid-to-Centroid Shift (Å) |
| Pyridyl and Perimidine Rings | Parallel Displaced | 3.295(4) / 3.302(4) | 3.791(4) |
| Perimidine Units (mono-N-methylated) | Slipped Stacking | 3.375(2) / 3.423(2) | 1.645(2) |
| Pyridyl Rings (mono-N-methylated) | Pyridyl-Pyridyl Contact | 3.499(3) | - |
| Perimidine Moieties (di-N-methylated) | Dimerization | 3.447(3) | - |
Data extracted from the crystallographic study of 2-(pyridin-2-yl)-1H-perimidine and its N-methylated derivatives. nih.gov
C-H···π and Other Non-Covalent Interactions
The supramolecular assembly of these perimidine derivatives is further reinforced by a network of C-H···π interactions. In the crystal structure of 2-(pyridin-2-yl)-1H-perimidine, the offset stacks are linked by a C-H···π interaction with a distance of 2.96(2) Å, involving a hydrogen atom of the pyridyl ring (H15) and the centroid of a perimidine ring (C2–C11). nih.gov
The N-methylated derivatives also exhibit a variety of such interactions. In 1-methyl-2-(pyridin-2-yl)-1H-perimidine, intermolecular contacts are observed between a methyl hydrogen (H12C) and the centroid of a perimidine ring (C6–C11) at a distance of 3.17(2) Å, and between a pyridyl hydrogen (H14) and a perimidine ring centroid (C2–C11) at 3.684(19) Å. nih.gov In the di-methylated salt, dense layers are formed via C-H···π interactions with distances of 3.132(2) Å and 3.075(2) Å. nih.gov
Similarly, in the crystal structure of 1-methyl-2-(p-tolyl)-1H-perimidine, the molecules are held together exclusively by C-H···π contacts. iucr.org These interactions occur between the p-tolyl and perimidine systems, with distances of 2.8226(13) Å and 2.6199(12) Å. iucr.org These dimers then form stacks through further C-H···π bonds. iucr.org
An intramolecular N-H···N bond is also observed in the unsubstituted 2-(pyridin-2-yl)-1H-perimidine, which helps to consolidate the molecular conformation. nih.gov
Table 2: Selected C-H···π Interaction Parameters in 2-Aryl-1H-Perimidine Analogues
| Donor (C-H) | Acceptor (π-system) | Distance (H···π) (Å) |
| Pyridyl C-H | Perimidine Ring | 2.96(2) |
| Methyl C-H (mono-N-methylated pyridyl) | Perimidine Ring | 3.17(2) |
| Pyridyl C-H (mono-N-methylated pyridyl) | Perimidine Ring | 3.684(19) |
| Various C-H (di-N-methylated pyridyl) | Perimidine/Pyridyl Rings | 3.132(2) / 3.075(2) |
| p-Tolyl C-H (N-methylated tolyl) | Perimidine Ring | 2.6199(12) / 2.8226(13) |
Data extracted from crystallographic studies of 2-(pyridin-2-yl)-1H-perimidine and 2-(p-tolyl)-1H-perimidine analogues. nih.goviucr.org
Computational Chemistry and Theoretical Investigations of 2 Pyridin 3 Yl 1h Perimidine
Quantum Chemical Calculations (e.g., Density Functional Theory)
There is no published research available that specifically details quantum chemical calculations, such as Density Functional Theory (DFT), for 2-pyridin-3-yl-1H-perimidine.
Geometry Optimization and Conformational Analysis
Specific studies on the geometry optimization and conformational analysis of this compound have not been found in the scientific literature.
Electronic Structure Analysis (HOMO-LUMO Energetics, Frontier Molecular Orbitals)
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported. Such analysis is crucial for understanding the electronic transitions and kinetic stability of a molecule. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack, have not been generated for this compound in available research. chemrxiv.org
Prediction of Chemical Reactivity Descriptors
There are no specific reports on the calculation of chemical reactivity descriptors (e.g., electronegativity, chemical hardness, and electrophilicity index) for this compound.
Ab Initio Molecular Dynamics Simulations for Dynamic Behavior
Information regarding ab initio molecular dynamics simulations to study the dynamic behavior of this compound is not present in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
No Quantitative Structure-Activity Relationship (QSAR) models specific to this compound and its potential biological activities have been found. mdpi.com
Coordination Chemistry and Metallosupramolecular Architectures with 2 Pyridin 3 Yl 1h Perimidine
Ligand Design Principles and Coordination Modes of Perimidine Derivatives
Perimidine derivatives, such as 2-pyridin-3-yl-1H-perimidine, are a fascinating class of N-heterocyclic compounds that have garnered considerable attention for their use as ligands in coordination chemistry. nih.govresearchgate.net Their unique structure, featuring a fused aromatic system containing both π-electron-rich and π-electron-deficient regions, dictates their versatile reactivity and coordination behavior. nih.gov The perimidine scaffold possesses two nitrogen atoms at the 1 and 3 positions, which can act as donor sites. nih.gov
The this compound ligand is specifically designed to act as a bidentate N,N-chelating agent. Coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the perimidine ring, forming a stable five-membered chelate ring with a metal center. The unsubstituted perimidine N-H group can form a weak intramolecular hydrogen bond with the pyridyl nitrogen, which helps to consolidate a planar molecular conformation. nih.goviucr.orgnih.gov
The structural properties of these ligands are highly tunable. For instance, N-methylation of the perimidine nitrogen atoms leads to significant steric repulsion with the pyridine ring, causing a substantial increase in the dihedral angle between the two aromatic systems. nih.govnih.gov In the solid state, the assembly of these molecules is often governed by intermolecular forces such as π–π stacking between the flat perimidine moieties and C—H⋯π interactions. nih.goviucr.org These design principles allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes.
Synthesis and Structural Characterization of Metal Complexes
The versatile coordination behavior of this compound and its analogues allows for the synthesis of a wide array of metal complexes with diverse geometries and properties.
Coordination with Transition Metal Ions (e.g., Ni, Au, Re, Ru, Co, Cu, Zn, V, Pd, Ir, Ag, Pt)
Perimidine-based ligands have been successfully coordinated to a broad spectrum of transition metals.
Vanadium: A series of oxovanadium(II) complexes with perimidine derivatives have been synthesized by reacting the ligand with VOSO₄·xH₂O in a dioxane/water mixture. nih.gov Spectroscopic and analytical data suggest that the perimidine derivatives act as neutral tetradentate ligands to two vanadyl centers, resulting in a proposed square-pyramidal geometry for the complexes. nih.gov
Cobalt: Well-defined cobalt(II) complexes have been utilized in the acceptorless dehydrogenative annulation for the synthesis of perimidine derivatives, demonstrating the effective coordination of the perimidine moiety to the cobalt center during the catalytic cycle. rsc.org
Palladium and Platinum: Methylpalladium(II) complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been prepared through transmetalation from corresponding silver complexes. beilstein-journals.org Additionally, Pd(II) and Pt(II) complexes with related 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized, where the ligand coordinates in a bidentate N,N-chelate fashion. rsc.org
Iridium: Iridium(III) complexes with perimidine-based NHC pincer ligands have been synthesized from iridium(I) precursors like [Ir₂Cl₂(COD)₂]. rsc.org These reactions can proceed via chelate-assisted C–H activation to form stable octahedral Ir(III) complexes. rsc.orgnih.gov
Copper and Silver: Pyridine-containing ligands readily form complexes with Cu(I) and Ag(I). unimi.it For example, Ag(I) can form linear complexes with two coordinating pyridine ligands. jscimedcentral.com These d¹⁰ metal complexes are often explored for their catalytic activity. nsf.gov
Other Metals (Ni, Ru, Zn): The synthesis of various other transition metal complexes with perimidine ligands has been reported, highlighting the broad applicability of this ligand class. nih.govresearchgate.net For instance, zinc salts like Zn(OAc)₂·2H₂O have been used as catalysts to promote the condensation reaction that forms 2-aryl-substituted 2,3-dihydro-1H-perimidines, implying the formation of a zinc-perimidine intermediate. nih.gov
The characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and elemental analysis, to confirm their structure and coordination mode. nih.govrsc.org
N-Heterocyclic Carbene (NHC) Precursors and Complexes with Perimidine Scaffold
The perimidine framework is an excellent platform for creating six-membered N-heterocyclic carbenes (NHCs), which are powerful ancillary ligands in organometallic chemistry due to their strong σ-donating properties. nsf.govnih.gov Unlike the more common five-membered NHCs, stable six-membered perimidin-2-ylidenes have been less explored but offer an alternative and tunable electronic and steric environment. nih.gov
The synthesis of perimidine-based NHC complexes typically begins with the preparation of N,N'-disubstituted perimidinium salts, which serve as the NHC precursors. nih.govacs.org These salts can be deprotonated with a strong base to generate the free carbene, which is often highly reactive and can be trapped by a metal center. Alternatively, metal complexes can be formed in situ or via transmetalation from silver-NHC complexes. beilstein-journals.org
A range of d¹⁰ metal NHC complexes with a perimidine scaffold, including Au(I), Ag(I), Cu(I), and Pt(0), have been synthesized and fully characterized. nsf.gov The gold and silver complexes typically adopt a linear geometry, while the copper and platinum complexes are three-coordinate. nsf.gov Palladium(II) complexes of perimidin-2-ylidenes have also been isolated and characterized. nih.govacs.org A key diagnostic tool for confirming coordination is ¹³C NMR spectroscopy, where the carbene carbon resonance shifts significantly downfield upon binding to the metal. nih.gov
| Metal | Complex Type | Coordination Geometry | Key Findings | Reference |
|---|---|---|---|---|
| Palladium(II) | [Pd(perimidin-2-ylidene)₂(OAc)₂] | Square Planar | First isolation of a Pd(II) complex with this carbene; characterized by a downfield shift of the carbene carbon to δ 197.3 ppm in ¹³C NMR. | nih.gov |
| Gold(I) | [Au(perimidin-2-ylidene)₂]⁺ | Linear | Synthesized as part of a series of d¹⁰ metal complexes with the perimidine scaffold. | nsf.gov |
| Silver(I) | [Ag(perimidin-2-ylidene)₂]⁺ | Linear | Characterized by single-crystal X-ray crystallography and multinuclear NMR. | nsf.gov |
| Iridium(III) | [IrHCl₂{κ³-C,P,P′-NHC}] | Octahedral (Pincer) | Formed via chelate-assisted C–H activation of a dihydroperimidine pro-ligand. | rsc.org |
| Rhodium(I) | [RhCl(COD)(perimidin-2-ylidene)] | Square Planar | Among the first reported metal complexes of this carbene class. | nih.gov |
Exploration of Catalytic Applications in Organic Synthesis
The unique electronic and steric properties of metal complexes derived from perimidine ligands make them promising candidates for catalysts in various organic transformations.
Palladium-NHC complexes with a perimidine scaffold have shown potential in catalysis. acs.org Although detailed catalytic studies with isolated complexes are emerging, in-situ generated catalysts from perimidinium salts and palladium precursors have been reported for cross-coupling reactions. nih.govacs.org The strong σ-donation from the perimidine-based NHC can stabilize the metal center and influence the catalytic activity. acs.org For instance, related [(NHC)PdCl₂(aniline)] complexes are highly active precatalysts for Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions. nih.gov
Copper(I) complexes with pyridine-containing macrocyclic ligands, a related class of compounds, have been successfully employed as catalysts in the enantioselective cyclopropanation of alkenes and in the Henry reaction, achieving high yields. unimi.it Vanadium complexes are also known for their catalytic activity in oxidation reactions. nih.gov The development of cobalt-catalyzed methods for synthesizing perimidines themselves points to the broader utility of these metal-ligand systems in facilitating bond formation. rsc.org
| Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium(II)-Perimidine NHC | Cross-Coupling Reactions | In-situ generated catalysts show promise; strong σ-donating ligand stabilizes the active species. | nih.govacs.org |
| Copper(I)-Pyridine Macrocycle | Cyclopropanation, Henry Reaction | Achieves high yields and, in some cases, high enantioselectivity. | unimi.it |
| Cobalt(II) Complex | Dehydrogenative Annulation | Catalyzes the synthesis of perimidine derivatives from alcohols and 1,8-diaminonaphthalene (B57835). | rsc.org |
| Vanadium(IV/V) Complex | Oxidation Reactions | Perimidine ligands can support vanadium centers in various oxidation states, which are active in catalytic oxidation. | nih.govacs.org |
Design and Assembly of Perimidine-Based Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While MOFs based specifically on this compound are not yet extensively documented, the structural features of perimidine and related pyrimidine (B1678525) derivatives make them excellent candidates for building blocks in MOF synthesis.
The design of MOFs relies on ligands that can bridge multiple metal centers to extend the structure into two or three dimensions. The multiple nitrogen donor sites on the perimidine ring, combined with the potential for functionalization, allow for various coordination possibilities. Research on related systems provides a blueprint for how perimidine ligands could be incorporated into MOFs.
For example, new isostructural MOFs based on the pyrimidine-4,6-dicarboxylate (pmdc) ligand have been synthesized with Cd(II), Mn(II), and Zn(II). nih.gov In these structures, the pmdc ligand acts as a linker, bridging four different metal centers to create a porous framework. The study highlighted that the synthetic method significantly impacts the material's crystallinity and resulting gas adsorption properties. nih.gov Furthermore, copper-based MOFs using pyrimidine-type ligands, such as [Cu(2-pymo)₂] (where 2-pymo is the anion of 2-pyrimidinolate), have been shown to be effective catalysts for one-pot click reactions. mdpi.com The development of 2D MOFs using pyridine and dicarboxylate ligands also demonstrates how these components can be used to create ultrathin materials with exposed metal active sites for applications like electrocatalysis. rsc.org These examples underscore the significant potential for designing novel, functional perimidine-based MOFs for applications in gas storage, separation, and catalysis.
Functional Material Applications of 2 Pyridin 3 Yl 1h Perimidine and Its Derivatives
Optoelectronic and Photonic Devices Development
The development of novel materials for optoelectronic and photonic devices is a rapidly growing field of research. mdpi.commdpi.com Perimidine derivatives, in particular, have garnered attention for their potential applications in this area due to their distinct optical and electronic characteristics. nih.gov
One of the most notable properties of certain 2-pyridin-3-yl-1H-perimidine derivatives is their luminescence, particularly the phenomenon of aggregation-induced emission (AIE). nih.govworktribe.com Unlike many conventional luminophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules exhibit enhanced emission when aggregated or in the solid form. worktribe.comsciengine.comrsc.org This makes them highly desirable for applications in solid-state lighting and displays.
Research has shown that simple protonation of pyridine (B92270) derivatives can induce AIE. nih.gov For instance, while some pyridine compounds are non-emissive in solution and in the solid state, their corresponding protonated salts can display high solid-state luminescence. nih.gov This effect is attributed to the formation of intermolecular π+–π interactions in the crystal lattice, which restricts intramolecular rotations and provides a pathway for radiative decay. nih.govsciengine.com The counter-ion also plays a crucial role, with perchlorate (B79767) ions being particularly effective in stabilizing these interactions. nih.gov
The emission properties of these compounds can be tuned by modifying their molecular structure. For example, the introduction of different electron-donating groups can alter the emission wavelengths and quantum yields. worktribe.com Some derivatives have been shown to exhibit dual emission, leading to near-white-light fluorescence in organic solutions, making them rare examples of single-molecule white-light emitting materials. worktribe.com
Table 1: Luminescence Properties of Selected Pyridine and Perimidine Derivatives
| Compound | State | Emission Maxima (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| Pyridine 1 | Solid | No observable emission | - |
| Protonated Pyridine 2a | Solid | 417 | High |
| Protonated Pyridine 2b | Solid | 434 | High |
| Pyridine 3 | Solid | 371, 387, 407 | 5.7 |
| Pyridinium Perchlorate 4a | Solid | 492-503 | - |
| TTPaPy | Solid | - | 76.2 |
This table summarizes the solid-state luminescence properties of various pyridine and perimidine derivatives, highlighting the effect of protonation and structural modification on their emission characteristics.
The electronic structure of this compound, with its donor-acceptor character, gives rise to intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This property is fundamental to its optical and electronic behavior. The absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), typically located on the electron-rich perimidine moiety, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the electron-deficient pyridine ring. mdpi.com
This charge transfer nature is evident in the broad, non-structured emission spectra observed for some of these compounds in the solid state. nih.gov The efficiency and wavelength of this charge transfer can be influenced by the solvent polarity and the specific substituents on the aromatic rings. These characteristics are crucial for the design of materials for optoelectronic devices, where efficient charge separation and transport are required.
Advanced Chemical Sensor Development
The unique chemical reactivity and spectroscopic properties of perimidines make them excellent candidates for the development of chemical sensors. mdpi.comresearchgate.net Their ability to interact with various analytes through mechanisms like hydrogen bonding and proton transfer can lead to detectable changes in their absorption or fluorescence spectra.
Derivatives of 2,3-dihydro-1H-perimidine have been investigated as chemosensors for various ions and molecules. mdpi.com The sensitivity and selectivity of these sensors can be tuned by introducing specific functional groups into the perimidine structure. This allows for the design of sensors tailored to detect specific analytes with high precision.
Research on Corrosion Inhibition Mechanisms and Performance
Pyridine and its derivatives have long been studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The mechanism of inhibition generally involves the adsorption of the organic molecules onto the metal surface, forming a protective film that hinders the corrosion process. asianpubs.org
The efficiency of these inhibitors is closely related to their molecular structure. eurjchem.com The presence of heteroatoms like nitrogen, with their lone pair of electrons, facilitates strong adsorption onto the metal surface. eurjchem.com Furthermore, the planar nature of the aromatic rings allows for effective surface coverage.
Quantum chemical studies using Density Functional Theory (DFT) have provided valuable insights into the corrosion inhibition mechanism. asianpubs.orgeurjchem.com These studies have shown that the adsorption of pyridine molecules on an iron surface leads to the formation of a protective layer. asianpubs.org This process involves the transfer of electrons from the metal to the inhibitor molecule, which strengthens the bond between the inhibitor and the surface and reduces the susceptibility of the metal to corrosive attack. asianpubs.org The inhibition efficiency is correlated with quantum chemical parameters such as the energies of the HOMO and LUMO, the energy gap, and the dipole moment. eurjchem.com
Integration into Polymeric Systems and Novel Materials
The incorporation of functional molecules like this compound into polymeric systems offers a pathway to create novel materials with enhanced properties. nih.gov Perimidine derivatives have been explored for their applications in polymer chemistry, where they can be used as monomers or additives to impart specific functionalities to the resulting polymer. nih.gov
The development of polymers with AIE properties is an area of significant interest. nih.gov By incorporating AIE-active monomers into a polymer chain, it is possible to create materials that are highly emissive in the solid state, overcoming the limitations of traditional fluorescent polymers. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Biological Activity and Mechanistic Pathways of 2 Pyridin 3 Yl 1h Perimidine
Molecular Interactions with Biological Targets
No specific studies detailing the molecular interactions of 2-pyridin-3-yl-1H-perimidine with biological targets were identified.
Enzyme Inhibition Kinetics and Binding Site Analysis (e.g., Acetylcholinesterase, Kinases)
There is no available research in the referenced literature concerning the enzyme inhibition kinetics or binding site analysis of this compound with enzymes such as acetylcholinesterase or various kinases. While studies exist for related compounds, such as other perimidine or pyridine (B92270) derivatives, this specific information for this compound is not present. nih.govnih.govmdpi.comnih.gov
Nucleic Acid (DNA/RNA) Interaction Studies (e.g., Intercalation, Cleavage)
No published studies were found that investigate the interaction of this compound with nucleic acids like DNA or RNA. Therefore, information regarding its potential for intercalation or cleavage activity is unavailable.
Antimicrobial Efficacy and Underlying Mechanisms
Specific data on the antimicrobial efficacy of this compound is not available in the current body of literature.
Antibacterial Spectrum and Modes of Action
There are no specific studies that report on the antibacterial spectrum or the modes of action for this compound against any bacterial strains. Research on analogous structures, such as 2-Aryl-2,3-dihydro-1H-perimidines and 3-(Pyridine-3-yl)-2-oxazolidinone derivatives, indicates that the broader class of compounds may possess antibacterial properties, but specific data for the target compound is absent. academicjournals.orgnih.govnih.gov
Antifungal Activities
No research detailing the antifungal activities of this compound could be located.
Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
A comprehensive structure-activity relationship (SAR) study focused on enhancing the bioactivity of this compound has not been published. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs.
Q & A
What are the optimal synthetic routes for 2-pyridin-3-yl-1H-perimidine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Synthetic routes for pyridine-perimidine hybrids often involve cyclocondensation or cross-coupling reactions. For example, pyrimidine derivatives can be synthesized via catalytic methods using transition metal catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) under reflux conditions, as demonstrated in analogous heterocyclic systems . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Catalyst loading : 5–10 mol% catalyst improves yield without side-product formation.
- Temperature control : Gradual heating (60–80°C) minimizes decomposition.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.
How can X-ray crystallography be applied to determine the crystal structure of this compound, and what challenges might arise during refinement?
Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving molecular geometry . Key steps include:
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts.
- Space group determination : Triclinic or monoclinic systems are common for similar compounds (e.g., C20H21N3OS2 in P1 space group) .
- Challenges :
What computational methods are suitable for modeling the electronic properties of this compound, and how do these models align with experimental spectroscopic data?
Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set is recommended:
- Electronic properties : Calculate HOMO-LUMO gaps to predict reactivity and UV-Vis absorption (compared to experimental λmax).
- NMR chemical shifts : GIAO method for <sup>1</sup>H/<sup>13</sup>C NMR simulations (deviation <0.3 ppm validates accuracy) .
- IR vibrations : Compare computed vs. experimental stretches (e.g., C=N at ~1600 cm⁻¹) to confirm tautomeric forms .
How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives of this compound?
Methodological Answer:
Contradictions arise from tautomerism, solvent effects, or impurities. Strategies include:
- Multi-technique validation : Cross-check NMR with HSQC/HMBC for bond connectivity .
- Dynamic NMR : Variable-temperature studies to detect tautomeric equilibria (e.g., enol-keto shifts).
- Crystallographic corroboration : Resolve ambiguities using X-ray-derived bond lengths .
- Control experiments : Re-synthesize compounds under inert conditions to exclude oxidation artifacts .
What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability :
- HPLC-MS : Monitor degradation products after 24-hour incubation in buffers (pH 2–12).
- UV-Vis spectroscopy : Track absorbance shifts indicative of protonation/deprotonation .
- Thermal stability :
What strategies can resolve discrepancies between theoretical and experimental data in the mechanistic study of this compound’s reactivity?
Methodological Answer:
- Mechanistic probes : Isotopic labeling (e.g., <sup>15</sup>N) to trace reaction pathways .
- Kinetic studies : Pseudo-first-order analysis under varying concentrations to validate rate laws.
- Computational adjustments : Include solvent effects (PCM model) or dispersion corrections (D3-BJ) in DFT to better match experimental barriers .
How can researchers design experiments to investigate the intermolecular interactions of this compound in supramolecular assemblies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
